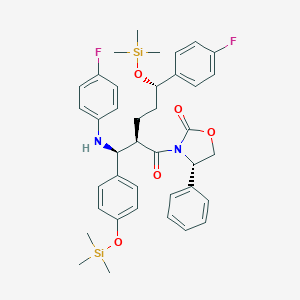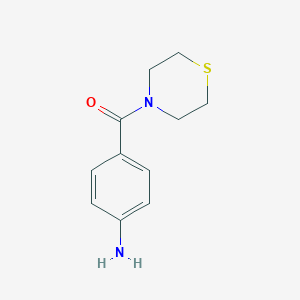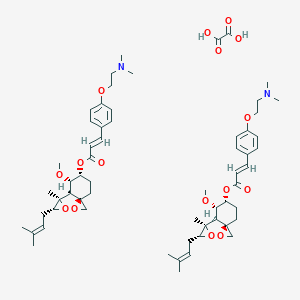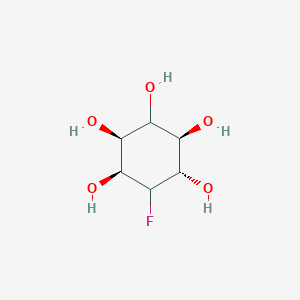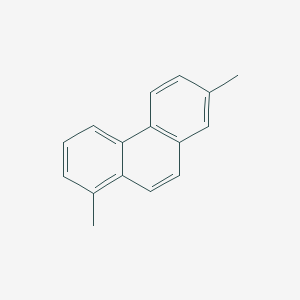
1,7-Dimethylphenanthrene
説明
1,7-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It has an average mass of 206.282 Da and a monoisotopic mass of 206.109543 Da . It is also known by other names such as Phenanthrene, 1,7-dimethyl- and Pimanthrene .
Synthesis Analysis
The synthesis of 1,7-Dimethylphenanthrene has been achieved through a sequence of directed ortho metalation (DoM) of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reaction and directed remote metalation (DreM) to form 9-phenanthrols .
Molecular Structure Analysis
The molecular structure of 1,7-Dimethylphenanthrene consists of 16 carbon atoms and 14 hydrogen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 1,7-Dimethylphenanthrene .
Physical And Chemical Properties Analysis
1,7-Dimethylphenanthrene has a density of 1.1±0.1 g/cm3, a boiling point of 369.6±12.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 59.2±0.8 kJ/mol and a flash point of 168.4±13.7 °C . The index of refraction is 1.676, and the molar refractivity is 71.6±0.3 cm3 .
科学的研究の応用
Environmental Toxicology
Application Summary
1,7-Dimethylphenanthrene is studied in environmental toxicology to understand the impact of polycyclic aromatic hydrocarbons (PAHs) on marine life. It serves as a model compound to assess the biotransformation and accumulation of PAHs in organisms exposed to oil pollution.
Methods of Application
Researchers use techniques like intraperitoneal injection to expose marine species such as Atlantic haddock to the compound. Advanced analytical methods, including Ion Mobility Quadrupole Time-Of-Flight Mass Spectrometry (IMS-Q-TOF MS), are employed to analyze bile samples.
Results
The studies have led to the discovery of polycyclic aromatic acid metabolites in fish, suggesting the importance of investigating alkyl PAHs in ecotoxicological studies .
Analytical Chemistry
Application Summary
In analytical chemistry, 1,7-Dimethylphenanthrene is used to develop and refine spectroscopic methods for identifying and quantifying PAHs in various samples.
Methods of Application
Spectroscopic techniques such as mass spectrometry are utilized to analyze the molecular structure and composition of the compound.
Results
The data obtained helps in creating reference standards for PAHs, which are crucial for environmental monitoring and pollution assessment .
Geochemistry
Application Summary
Geochemists study 1,7-Dimethylphenanthrene to trace the thermal evolution of organic matter and to differentiate between terrigenous and aquatic sources in geological samples.
Methods of Application
The ratios of different dimethylphenanthrenes are measured using chromatographic techniques, providing insights into the maturity of organic matter in rocks.
Results
This application aids in understanding the biological origins of organic matter in geological formations and can be used to assess past environmental conditions .
Standard Reference Material Development
Application Summary
1,7-Dimethylphenanthrene is used in the development of standard reference materials for fine particulate matter, aiding in the determination of organic constituents.
Methods of Application
The compound is included in the calibration and validation processes of analytical methods for particulate matter analysis.
Results
This application supports the accuracy of environmental monitoring and research, providing reliable data for studies on air quality and pollution .
Vibrational Spectroscopy
Application Summary
The vibrational characteristics of 1,7-Dimethylphenanthrene are studied using spectroscopic techniques to understand its molecular electronic properties.
Methods of Application
Fourier-transform infrared spectroscopy (FT-IR) and other spectroscopic methods are used to investigate the vibrational modes of the compound.
Results
These studies contribute to the field of molecular electronics by providing insights into the electronic structure and behavior of PAH molecules .
These additional applications demonstrate the versatility of 1,7-Dimethylphenanthrene in scientific research, contributing to advancements in environmental science and molecular electronics.
Forensic Environmental Analysis
Application Summary
1,7-Dimethylphenanthrene is utilized in forensic environmental analysis to trace the source and history of hydrocarbon pollution.
Methods of Application
The compound’s presence and ratios in soil or water samples are determined using gas chromatography-mass spectrometry (GC-MS), providing insights into the contamination source.
Results
This application is crucial for environmental forensics, aiding in the identification of pollutant sources and contributing to ecological restoration efforts .
Organic Synthesis
Application Summary
In organic chemistry, 1,7-Dimethylphenanthrene is a target molecule for synthesis due to its structural complexity and potential as a building block for more complex molecules.
Methods of Application
Synthetic chemists employ methods like directed ortho metalation and cross-coupling reactions to synthesize the compound.
Results
The successful synthesis of 1,7-Dimethylphenanthrene can lead to the development of new synthetic pathways and materials .
特性
IUPAC Name |
1,7-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-6-8-15-13(10-11)7-9-14-12(2)4-3-5-16(14)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCMUISOTIPJAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC(=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074755 | |
| Record name | Phenanthrene, 1,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dimethylphenanthrene | |
CAS RN |
483-87-4 | |
| Record name | Phenanthrene, 1,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 1,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pimanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/665XXE9T4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)
![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)
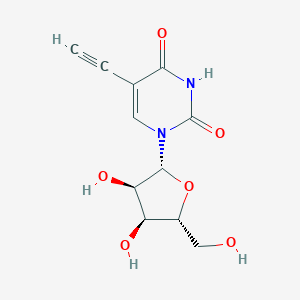
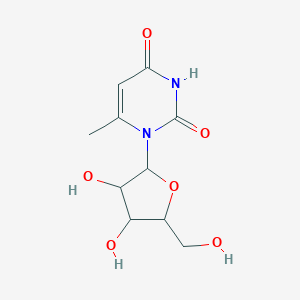
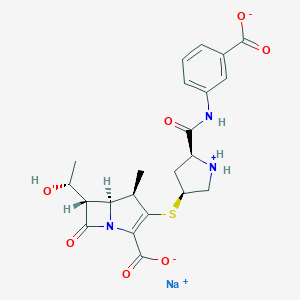
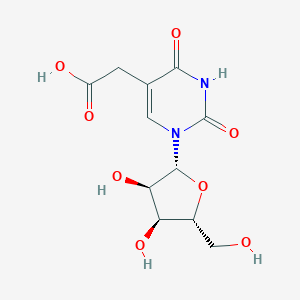
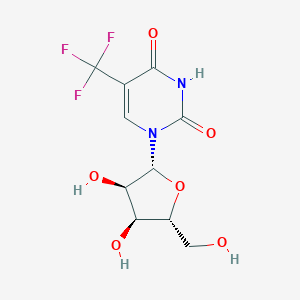
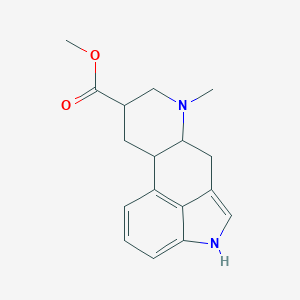
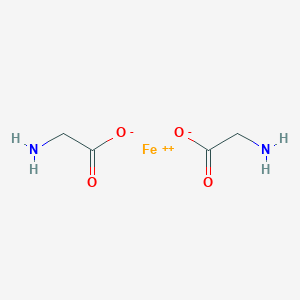
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B57151.png)
